![molecular formula C17H14ClN5 B2876820 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 849911-11-1](/img/structure/B2876820.png)
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, also known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Anticancer Therapy
This compound has been investigated for its role as an epidermal growth factor receptor (EGFR) inhibitor . EGFR is pivotal in cell cycle regulation, making it a target for anticancer drugs. In a study, derivatives of this compound demonstrated significant anticancer activity against various human cancer cell lines, including prostate, lung, and liver cancers . Notably, some derivatives showed higher potency than the established anticancer drug etoposide, with one compound exhibiting potent cytotoxicity and selectivity against cancer cells without affecting normal cells .
OLED Material Development
Derivatives of this compound are used in the synthesis of semiconducting organometallic complexes for organic light-emitting diodes (OLEDs) . These derivatives can act as blue phosphorescent emitters by increasing the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), resulting in a blue shift in photoluminescent emission . This application is crucial for the development of high-efficiency blue-light-emitting materials for OLED devices.
Coordination Chemistry
The compound’s derivatives have been utilized to form complexes with metals, which are then analyzed using single-crystal X-ray diffraction . These complexes can have various geometries and coordination numbers, contributing to the field of coordination chemistry and the design of new materials with specific properties.
Enzyme Inhibition Studies
The compound’s ability to inhibit the EGFR enzyme, particularly the wild-type form, has been demonstrated . This inhibition is significant for understanding the enzyme’s role in cancer progression and for developing targeted therapies.
Cell Cycle Analysis
Studies have shown that derivatives of this compound can induce cell cycle arrest at the G1/G0 and G2 phases in cancer cell lines . This application is important for cancer research, particularly in understanding how compounds can be used to halt the proliferation of cancer cells.
Apoptosis Induction
Further research into the compound’s derivatives has revealed their potential to induce apoptosis in cancer cell lines . Apoptosis, or programmed cell death, is a key mechanism that can be exploited in anticancer therapy.
Pathway Analysis
The impact of the compound’s derivatives on the EGFR pathway has been evaluated using western blot analysis . This type of study is essential for elucidating the molecular mechanisms by which potential anticancer compounds exert their effects.
Selectivity Profiling
The selectivity of the compound’s derivatives against cancer cell lines over normal cell lines has been assessed . This is crucial for the development of anticancer agents that minimize harm to normal, healthy cells.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-imidazol-1-yl-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-11-9-15(22-8-7-19-10-22)23-17(20-11)16(12(2)21-23)13-3-5-14(18)6-4-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRXLGISXFTLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3C=CN=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)
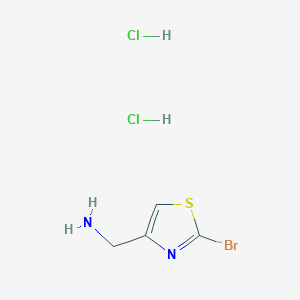
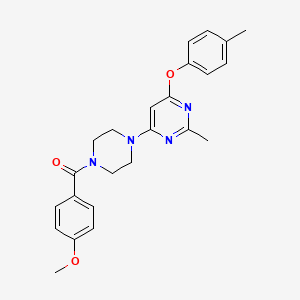

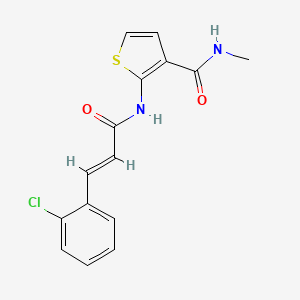
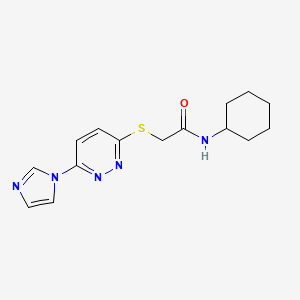
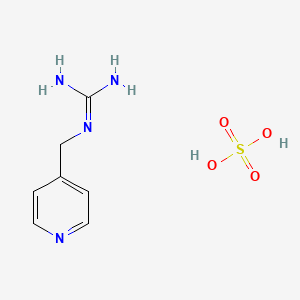
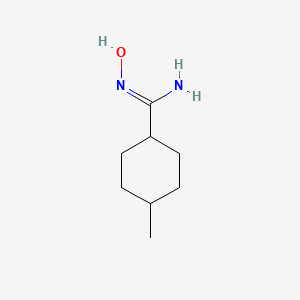
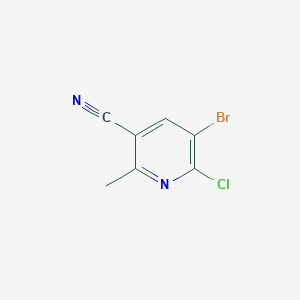
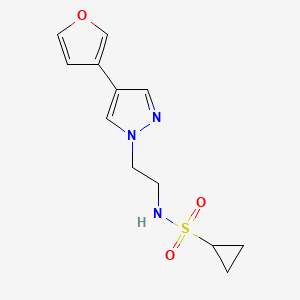
![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)
